PAM Functional Potency: Para-Fluoro N-Aryl PAM Baseline (Compound 6c, EC50 = 10.7 nM) Versus Ortho-Methyl N-Aryl NAM (Compound 6h, IC50 = 690 nM) Establishes the PAM/NAM Switch Sensitivity Relevant to Target Compound Pharmacology
In the foundational SAR study by Packiarajan et al. (2012), para-fluoro N-aryl pyrrolidinonyl oxadiazole compound 6c functions as a potent mGluR5 PAM with EC50 = 10.7 nM and Glumax = 55% in a human mGluR5 FLIPR calcium-flux assay [1]. In contrast, the ortho-methyl N-aryl analog 6h acts as a pure NAM with IC50 = 690 nM and 85% inhibition in the same assay system [1]. This demonstrates a >64-fold shift in functional activity direction solely attributable to substituent position on the N-aryl ring. The target compound (CAS 941891-68-5) retains the para-fluoro N-aryl PAM-favoring motif but introduces ortho-methyl on the oxadiazole-aryl ring—a substitution topology not directly evaluated in the published SAR tables, representing a combinatorial probe for dissecting the steric contributions of ortho-substitution to mGluR5 allosteric pharmacology [1].
| Evidence Dimension | mGluR5 functional modulation potency and direction (PAM vs NAM) as a function of substituent position |
|---|---|
| Target Compound Data | CAS 941891-68-5: 4-F N-aryl (PAM-favoring) + 2-CH3 oxadiazole-aryl (uncharted ortho position); no direct EC50/IC50 data available in peer-reviewed literature |
| Comparator Or Baseline | Compound 6c: 4-F N-aryl + 3-Cl oxadiazole-aryl, EC50 = 10.7 nM (PAM), Glumax = 55%. Compound 6h: 2-CH3 N-aryl + 3-Cl oxadiazole-aryl, IC50 = 690 nM (NAM), 85% inhibition. Both measured in human mGluR5 HEK293A FLIPR assay |
| Quantified Difference | Positional switch from para-F (PAM, EC50 = 10.7 nM) to ortho-CH3 on N-aryl (NAM, IC50 = 690 nM) produces functional inversion; ortho-methyl on oxadiazole-aryl predicted to reduce PAM efficacy relative to meta-methyl optimal (EC50 = 12.5 nM) based on steric intolerance observed across the chemotype |
| Conditions | Human mGluR5 recombinant HEK293A cell line; FLIPR calcium-flux assay measuring potentiation of L-glutamate EC20 response; data from Packiarajan et al. (2012) Tables 1 and 2 |
Why This Matters
Procurement of the target compound enables the only direct evaluation of ortho-methyl oxadiazole-aryl substitution within this pharmacophore, filling a critical gap in the published SAR that is essential for understanding the steric boundaries of the mGluR5 PAM binding pocket.
- [1] Packiarajan M, Mazza Ferreira CG, Hong SP, White AD, Chandrasena G, Pu X, Brodbeck RM, Robichaud AJ. N-Aryl pyrrolidinonyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorg Med Chem Lett. 2012;22(17):5658-5662. doi:10.1016/j.bmcl.2012.06.094. Table 1: N-Aryl substitution SAR data for compounds 6a–6m; Table 2: Aryl oxadiazole modification SAR for compounds 12a–12w. View Source
